5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC15301386
Molecular Formula: C22H20ClN3O5
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClN3O5 |
|---|---|
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | 5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H20ClN3O5/c1-4-28-17-8-6-13(10-18(17)29-5-2)19-21(26-31-25-19)24-22(27)20-12(3)15-11-14(23)7-9-16(15)30-20/h6-11H,4-5H2,1-3H3,(H,24,26,27) |
| Standard InChI Key | UIJLCYCMAIFAFD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C)OCC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide (molecular formula: , molecular weight: 441.9 g/mol) integrates three key motifs: a benzofuran ring, a 1,2,5-oxadiazole (furazan) ring, and a 3,4-diethoxyphenyl group. The benzofuran core is substituted at the 5-position with a chlorine atom and at the 3-position with a methyl group, while the 2-carboxamide group bridges the benzofuran to the oxadiazole ring. The oxadiazole’s 4-position is further functionalized with a 3,4-diethoxyphenyl moiety, introducing steric bulk and electron-donating ethoxy groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.9 g/mol |
| Hydrogen Bond Donors (HBD) | 1 |
| Hydrogen Bond Acceptors (HBA) | 8 |
| LogP (Predicted) | ~4.2 (estimated via analogy) |
The compound’s predicted logP value, derived from structural analogs , suggests moderate lipophilicity, which may influence its membrane permeability and bioavailability. Its molecular weight (441.9 g/mol) adheres to Lipinski’s Rule of Five criteria for oral bioavailability (<500 g/mol) , though the relatively high logP could necessitate formulation optimization.
Synthesis and Characterization
Synthetic Methodology
The synthesis of benzofuran-oxadiazole hybrids typically follows a multi-step strategy involving:
-
Benzofuran Core Formation: Cyclization of 2-hydroxybenzaldehyde derivatives with α-haloketones under acidic or basic conditions. For example, 5-chloro-3-methylbenzofuran-2-carboxylic acid can be synthesized via cyclization of 2-hydroxy-5-chloro-3-methylacetophenone .
-
Oxadiazole Ring Construction: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions. The 3,4-diethoxyphenyl-substituted oxadiazole is likely formed from 3,4-diethoxybenzamidoxime and a suitable carbonyl source.
-
Amide Coupling: Activation of the benzofuran-2-carboxylic acid (e.g., using thionyl chloride) followed by reaction with the oxadiazole-3-amine to form the carboxamide linkage .
Ultrasonic-assisted synthesis, as demonstrated for analogous compounds, reduces reaction times from hours to minutes and improves yields (e.g., 53–79% for bromobenzofuran-oxadiazole derivatives) . This green chemistry approach minimizes side reactions and enhances scalability.
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, analogous benzofuran-oxadiazole derivatives exhibit characteristic signals in NMR (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, oxadiazole-linked NH at δ 10.2–10.8 ppm) and NMR (carbonyl carbons at δ 160–165 ppm) . High-resolution mass spectrometry (HRMS) typically confirms molecular ion peaks within 3 ppm accuracy .
Hypothesized Biological Activities
Tyrosinase Inhibition
Benzofuran-oxadiazole hybrids exhibit notable tyrosinase inhibitory activity, a key target in hyperpigmentation disorders. For example, derivative 5a (IC = 11 ± 0.25 μM) outperformed ascorbic acid (IC = 11.5 ± 0.1 μM) in bacterial tyrosinase assays . Electron-withdrawing substituents (e.g., chloro, fluoro) enhance activity by modulating electron density at the binding site . The 5-chloro and 3,4-diethoxy groups in the target compound may similarly coordinate to tyrosinase’s copper center, warranting experimental validation.
ADMET and Cheminformatics
Drug-Likeness
The compound complies with three of Lipinski’s criteria: molecular weight (441.9 <500), HBD (1 <5), and HBA (8 <10). Its estimated logP (~4.2) approaches the upper limit (logP <5), suggesting potential absorption challenges .
Metabolic Stability
Benzofuran rings are susceptible to CYP450-mediated oxidation, while oxadiazoles may undergo hydrolytic cleavage. The 3,4-diethoxy groups could delay metabolism by sterically shielding ether linkages, though in vivo studies are needed to confirm this.
Future Directions
-
Synthetic Optimization: Explore ultrasonic- or microwave-assisted protocols to improve yield and purity.
-
Biological Screening: Prioritize tyrosinase and HDAC inhibition assays, followed by cytotoxicity profiling against cancer cell lines.
-
Structural Analogues: Synthesize derivatives with varied substituents (e.g., replacing ethoxy with methoxy) to refine structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume